molecular formula C29H39NO5 B7803397 dihydrocytochalasin B CAS No. 74409-92-0

dihydrocytochalasin B

Cat. No.: B7803397
CAS No.: 74409-92-0
M. Wt: 481.6 g/mol
InChI Key: WIULKAASLBZREV-RXPQEOCGSA-N
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Description

Dihydrocytochalasin B is a member of the cytochalasin family, which are fungal metabolites known for their ability to disrupt actin filament formation. This compound is a semi-synthetic derivative of cytochalasin B and is used as a probe for studying cytochalasin binding sites. It is characterized by its unique chemical structure, which includes a highly substituted hydrogenated isoindole ring fused to a macrocyclic ring .

Chemical Reactions Analysis

Types of Reactions

Dihydrocytochalasin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the reduction of cytochalasin B is this compound. Other products depend on the specific substitution reactions performed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydrocytochalasin B is unique in that it induces changes in cell morphology and motility without significantly affecting glucose transport . This makes it a valuable tool for studying the effects of cytochalasins on cellular processes without the confounding effects on glucose metabolism.

Properties

IUPAC Name

(1S,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIULKAASLBZREV-RXPQEOCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501046323
Record name Dihydrocytochalasin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39156-67-7
Record name (5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-4,5,6,7,8,9,10,12a,13,14,15,15a,16,17-Tetradecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-2H-oxacyclotetradecino[2,3-d]isoindole-2,18(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39156-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytochalasin H(2)B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocytochalasin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIHYDROCYTOCHALASIN B
Source FDA Global Substance Registration System (GSRS)
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